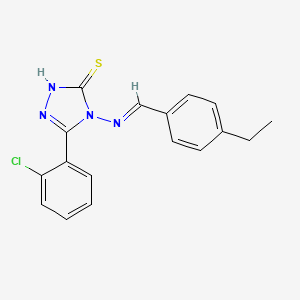

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 4-ethylbenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol have shown effectiveness against a range of pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

A study demonstrated that triazole derivatives can inhibit the growth of Candida albicans, a common fungal pathogen. The specific compound's structure may enhance its binding affinity to fungal enzymes, leading to increased efficacy.

Anticancer Potential

Triazole compounds have been explored for their anticancer properties due to their ability to disrupt cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A systematic investigation revealed that similar triazole derivatives exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.

Fungicides

Due to their antifungal properties, triazole derivatives are also used as fungicides in agriculture. They inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Case Study: Efficacy as a Fungicide

Field trials have shown that formulations containing triazole compounds effectively control fungal diseases in crops such as wheat and barley. These compounds reduce disease incidence while promoting plant health.

Summary of Applications

The applications of this compound can be summarized as follows:

| Application | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi; potential for drug development |

| Anticancer | Induces apoptosis in cancer cells; explored for therapeutic use |

| Agricultural | Used as fungicides to protect crops from fungal infections |

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 5-(3-Chlorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- 5-(4-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring and the presence of both chlorophenyl and ethylbenzylideneamino groups

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

Basic Research Focus

The compound is synthesized via a condensation reaction between 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 4-ethylbenzaldehyde. Key variables include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reaction efficiency .

- Catalysis : Acidic (e.g., glacial acetic acid) or basic conditions (e.g., K₂CO₃) influence imine bond formation rates and product purity .

- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) .

Advanced Considerations

For scale-up, explore continuous flow synthesis to enhance reproducibility. Optimize molar ratios (e.g., 1:1.2 aldehyde:amine) to minimize unreacted starting materials .

Q. How can structural characterization resolve discrepancies in reported biological activity data for this compound?

Basic Research Focus

Use NMR (¹H/¹³C) to confirm the Schiff base linkage (δ ~8.3 ppm for imine proton) and thiol tautomerism (δ ~13.5 ppm for -SH). XRD validates the E-configuration of the benzylidene group and planarity of the triazole ring . Compare spectral data with analogs (e.g., 5-(4-chlorophenyl) derivatives) to identify substituent-driven activity variations .

Advanced Considerations

Employ DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental bioactivity. Discrepancies in antimicrobial assays may arise from crystallographic polymorphism or solvent-dependent tautomer ratios .

Q. What methodological strategies mitigate conflicting results in enzyme inhibition studies?

Basic Research Focus

Standardize assay conditions:

- pH : Use buffers (e.g., PBS pH 7.4) to stabilize thiol-thione equilibrium .

- Enzyme source : Compare recombinant vs. tissue-extracted enzymes to rule out isoform-specific effects .

- Control experiments : Include known inhibitors (e.g., allopurinol for xanthine oxidase) to validate assay sensitivity .

Advanced Considerations

Investigate time-dependent inhibition via pre-incubation studies. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and differentiate competitive vs. non-competitive mechanisms .

Q. How does the 4-ethylbenzylidene substituent influence photostability and isomerization?

Basic Research Focus

The ethyl group enhances steric hindrance, reducing Z→E isomerization under UV light (λ = 365 nm). Monitor via UV-Vis spectroscopy (absorbance shifts at ~320 nm) . Compare with analogs (e.g., 4-methoxybenzylidene) to assess electronic effects on photodegradation rates .

Advanced Considerations

Conduct TD-DFT simulations to predict excited-state behavior. Experimental Φ (quantum yield) values for isomerization (~0.32) guide applications in photoactivated drug delivery systems .

Q. What computational approaches predict metabolic pathways and toxicity profiles?

Advanced Research Focus

Use in silico tools :

- SwissADME : Predict cytochrome P450 interactions (e.g., CYP3A4 oxidation of the ethyl group) .

- Mold² : Quantify thiol-mediated hepatotoxicity risks via structural alerts (e.g., thione sulfonation) .

Validate with in vitro microsomal assays (S9 fractions) to identify reactive metabolites (e.g., sulfonic acid derivatives) .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Basic Research Focus

Measure solubility in DMSO (high) vs. hexane (low) via HPLC-UV quantification . The thiol group enhances aqueous solubility at pH >8 (deprotonated -S⁻), while the chlorophenyl moiety contributes to lipophilicity (logP ~3.2) .

Advanced Considerations

Apply Hansen solubility parameters to design co-solvent systems (e.g., PEG-400/water) for in vivo formulations. Study polymorphic forms via DSC (melting point variations ±5°C) .

Q. What strategies optimize regioselectivity in derivatization reactions targeting the triazole ring?

Advanced Research Focus

- Alkylation : Use bulky electrophiles (e.g., tert-butyl bromide) to favor N1-substitution over S-alkylation .

- Oxidative coupling : Employ I₂/H₂O₂ to form disulfide-linked dimers (68% yield) for enhanced bioactivity .

Monitor via HRMS and assign regiochemistry using NOESY (nuclear Overhauser effects between substituents) .

Properties

CAS No. |

478253-82-6 |

|---|---|

Molecular Formula |

C17H15ClN4S |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15ClN4S/c1-2-12-7-9-13(10-8-12)11-19-22-16(20-21-17(22)23)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,23)/b19-11+ |

InChI Key |

LOTGNNCDFCTIFT-YBFXNURJSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.